molecular formula C17H18FNOS B2665603 2-(4-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide CAS No. 2034507-93-0

2-(4-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

Cat. No.: B2665603
CAS No.: 2034507-93-0
M. Wt: 303.4
InChI Key: VAYIRLRTTRLNPV-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a useful research compound. Its molecular formula is C17H18FNOS and its molecular weight is 303.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

  • Structure-Activity Relationships : Investigations into various 6,5-heterocycles, including derivatives of 2-(4-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide, have been conducted to improve metabolic stability in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. These compounds are potent and efficacious in vitro and in vivo, underscoring their importance in developing cancer therapies (Stec et al., 2011).
  • Anticancer Screening : New imidazothiadiazole analogs, synthesized through heterocyclization, showed significant cytotoxic activities against various cancer cell lines. This highlights the potential therapeutic applications of compounds structurally related to this compound in oncology (Abu-Melha, 2021).

Chemical Synthesis and Characterization

  • Chemoselective Acetylation : The compound has been used as a precursor in chemoselective monoacetylation processes, demonstrating its utility in synthesizing intermediates for antimalarial drugs. This application showcases the compound's role in facilitating selective chemical reactions (Magadum & Yadav, 2018).
  • Crystal Structure Analysis : Studies on the crystal structure of related thiophene derivatives have provided insights into their biological activities and applications in material science and pharmaceuticals. Such research underscores the significance of understanding the structural properties of compounds like this compound (Nagaraju et al., 2018).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(1-thiophen-2-ylcyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNOS/c18-14-7-5-13(6-8-14)12-16(20)19-17(9-1-2-10-17)15-4-3-11-21-15/h3-8,11H,1-2,9-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYIRLRTTRLNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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